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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data
for 3-Bromo-2-hydroxybenzoic acid (CAS No: 3883-95-2), a substituted aromatic carboxylic
acid. The analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data is crucial for its structural elucidation and characterization in research,
synthesis, and drug development. While complete experimental datasets for this specific
compound are not readily available in all public databases, this guide presents a combination
of available data, predicted values based on its chemical structure, and generalized
experimental protocols.

Data Presentation

The following tables summarize the expected and available quantitative spectroscopic data for
3-Bromo-2-hydroxybenzoic acid.

Table 1: Predicted '"H NMR Spectral Data for 3-Bromo-2-
hydroxybenzoic acid

Note: Experimental data was not found in publicly accessible databases. The following are
predicted values based on the structure. The actual spectrum may vary based on solvent and
experimental conditions.
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Predicted Chemical Predicted

Proton Assignment

Shift (6, ppm) Multiplicity

Predicted Coupling
Constant (J, Hz)

Doublet of doublets

H-4 ~7.6-7.8 ~75-8.5,~1.0-2.0
(dd)

H-5 ~6.9-7.1 Triplet (t) ~7.5-8.5
Doublet of doublets

H-6 ~79-8.1 ~75-8.5,~1.0-2.0
(dd)

-OH (hydroxyl) Broad singlet

-COOH (carboxyl) >10.0 Broad singlet

Table 2: **C NMR Spectral Data for 3-Bromo-2-

hydroxybenzoic acid

Note: A reference to a 3C NMR spectrum exists in spectral databases, but the specific peak

data is not publicly detailed. The following are approximate chemical shift ranges expected for

the carbon atoms in the structure.

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1 (C-COOH) ~110 - 115
C-2 (C-OH) ~155 - 160
C-3 (C-Br) ~115 - 120
C-4 ~135 - 140
C-5 ~120 - 125
C-6 ~130 - 135
C=0 (carboxyl) ~170 - 175

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-

hydroxybenzoic acid
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Note: The following are characteristic absorption bands expected for the functional groups
present in the molecule.

. . Expected Absorption .
Vibrational Mode Intensity
Range (cm™?)

O-H stretch (Carboxylic acid

) 2500 - 3300 Strong, Very Broad

dimer)
O-H stretch (Phenolic) 3200 - 3600 Broad
C-H stretch (Aromatic) 3000 - 3100 Medium to Weak
C=0 stretch (Carboxylic acid) 1680 - 1710 Strong
C=C stretch (Aromatic) 1450 - 1600 Medium to Weak
C-O stretch (Carboxylic

) 1210 - 1320 Strong
acid/Phenol)
C-Br stretch 500 - 600 Medium to Strong

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-
hydroxybenzoic acid

Note: The molecular formula is C7HsBrOs. The molecular weight is approximately 217.02 g/mol
. Due to the presence of bromine isotopes (’°Br and 8'Br in an approximate 1:1 ratio), the
molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.

lon m/z (calculated) Description
[M]* (with 7°Br) ~215.94 Molecular ion with 7°Br isotope
[M+2]* (with 81Br) ~217.94 Molecular ion with 8Br isotope

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-hydroxybenzoic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3). The
choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups
may exchange with residual water, leading to peak broadening or disappearance. DMSO-ds
is often preferred for its ability to dissolve such compounds and slow down proton exchange.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution to serve as a reference for the chemical shifts (6 = 0.00 ppm).

o Data Acquisition:

o

Transfer the solution to a clean 5 mm NMR tube.
o Place the tube in the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typically 8-16 scans
are sufficient.

o For 3C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum where
each unique carbon appears as a singlet. A larger number of scans (e.g., 128 or more) is
generally required due to the low natural abundance of the 3C isotope.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

o

Apply a baseline correction.

[¢]

Calibrate the chemical shift scale using the TMS signal.
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o For *H NMR, integrate the signals to determine the relative ratios of the different types of
protons.

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy
due to its simplicity.

e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A
background spectrum of the empty crystal is recorded first.

o Sample Application: Place a small amount of the solid 3-Bromo-2-hydroxybenzoic acid
powder onto the center of the ATR crystal.

o Pressure Application: Use the instrument's pressure arm to apply firm and even pressure,
ensuring good contact between the sample and the crystal.

o Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio
the sample spectrum against the background to generate the final transmittance or
absorbance spectrum.

» Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Electron lonization (EIl) is a common technique for the analysis of small organic molecules.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC). The
sample is heated in a vacuum to induce vaporization.

 lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged radical ion known as the molecular ion ([M]*e).

e Mass Analysis: The newly formed ions are accelerated by an electric field into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions
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based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the number of ions at each m/z value.

o Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Bromo-2-hydroxybenzoic acid.
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Caption: Workflow for spectroscopic analysis and structural confirmation.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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